

# Protocol for Recombinant Cyclophilin B Expression and Purification

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cyclophilin B*

Cat. No.: *B1179943*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression of recombinant human **Cyclophilin B** (CypB) in *Escherichia coli* and its subsequent purification. The described methods are intended to yield high-purity CypB suitable for structural and functional studies, as well as for use in drug development assays.

## Introduction

**Cyclophilin B** (CypB), a member of the peptidyl-prolyl cis-trans isomerase (PPIase) family, is a ubiquitously expressed protein primarily located in the endoplasmic reticulum.[1] It plays a crucial role in protein folding and trafficking.[1] Extracellularly, CypB is involved in cell-cell communication and inflammatory signaling.[2] Given its association with various diseases, including cancer and viral infections, recombinant CypB is a valuable tool for research and drug development.[1] This protocol details the expression of N-terminally His-tagged human CypB in *E. coli* and a multi-step purification process to achieve high purity.

## Materials and Reagents

- *E. coli* strain BL21(DE3)
- Expression plasmid containing the human CypB gene with an N-terminal 6xHis-tag (e.g., pET vector series)

- Luria-Bertani (LB) broth and agar
- Ampicillin (or other appropriate antibiotic)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution Buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA Agarose resin
- Ion Exchange Buffers (e.g., Buffer A: 20 mM Tris-HCl, pH 8.0; Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
- Size Exclusion Chromatography Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- BCA Protein Assay Kit
- SDS-PAGE reagents
- Coomassie Brilliant Blue stain

## Experimental Protocols

### Expression of Recombinant Cyclophilin B

This protocol describes the expression of His-tagged CypB in the E. coli BL21(DE3) strain.

#### 1.1. Transformation:

- Thaw a vial of competent E. coli BL21(DE3) cells on ice.
- Add 1-5  $\mu$ L of the CypB expression plasmid to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45-60 seconds.

- Immediately transfer the tube to ice for 2 minutes.
- Add 900  $\mu$ L of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100  $\mu$ L of the transformed cells onto an LB agar plate containing the appropriate antibiotic (e.g., ampicillin).
- Incubate the plate overnight at 37°C.

#### 1.2. Culture Growth and Induction:

- Inoculate a single colony from the LB plate into 50 mL of LB broth with the selective antibiotic.
- Grow overnight at 37°C with shaking at 200 rpm.
- The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
- Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

#### 1.3. Cell Harvesting:

- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

## Purification of Recombinant Cyclophilin B

This protocol employs a three-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for polishing.

#### 2.1. Cell Lysis:

- Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
- Collect the supernatant containing the soluble His-tagged CypB.

## 2.2. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.[\[3\]](#)
- Load the cleared lysate onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[\[3\]](#)
- Elute the His-tagged CypB with 5-10 column volumes of Elution Buffer.[\[3\]](#)
- Collect fractions and analyze by SDS-PAGE. Pool the fractions containing the purified CypB.

## 2.3. Ion-Exchange Chromatography (IEX):

- The pooled fractions from IMAC should be buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
- Load the sample onto an equilibrated anion exchange column (e.g., Q-Sepharose).
- Wash the column with the low-salt buffer.
- Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
- Collect fractions and analyze by SDS-PAGE for the presence of CypB. Pool the fractions containing the protein of interest.

## 2.4. Size-Exclusion Chromatography (SEC):

- Concentrate the pooled fractions from IEX.

- Equilibrate a size-exclusion column (e.g., Superdex 75) with SEC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
- Load the concentrated protein sample onto the column.
- Elute the protein with the SEC buffer. CypB is expected to elute at a volume corresponding to its molecular weight of approximately 21-23 kDa.[\[4\]](#)[\[5\]](#)
- Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.

## Data Presentation

Table 1: Summary of Recombinant **Cyclophilin B** Properties

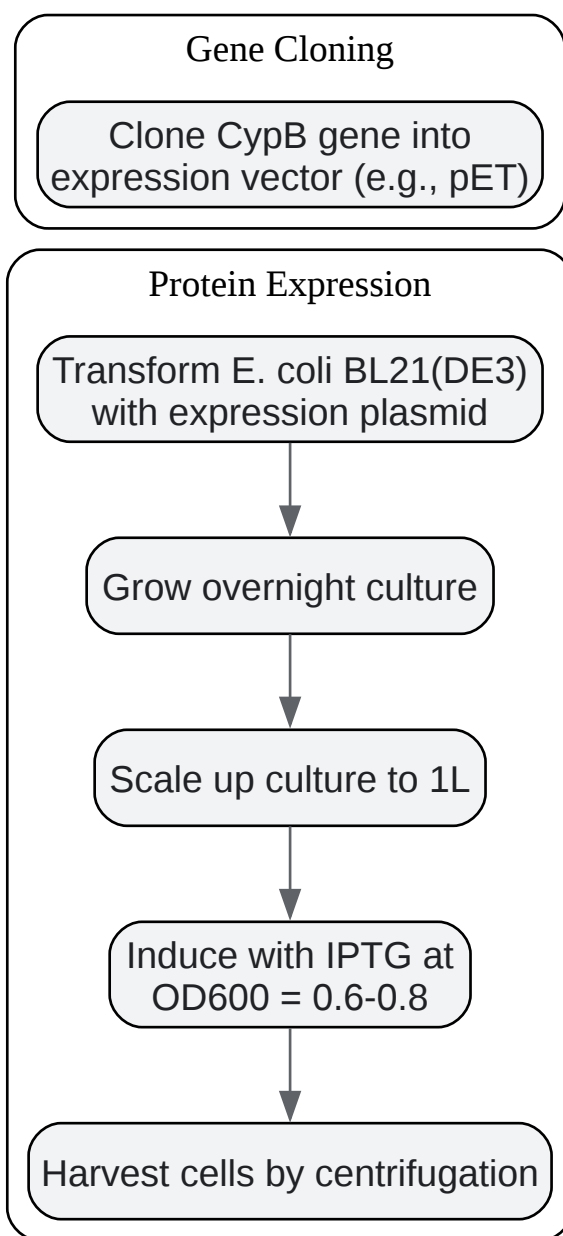
Parameter	Value	Reference
Expression Host	E. coli BL21(DE3)	<a href="#">[6]</a>
Molecular Weight (predicted)	~21.2 kDa (human)	<a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight (with His-tag)	~22-23 kDa	<a href="#">[5]</a>
Purity (post-purification)	>95% (SDS-PAGE)	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a>
Final Concentration	~1 mg/mL	<a href="#">[1]</a> <a href="#">[2]</a>
Specific Activity	>1,000 nmol/min/mg	<a href="#">[7]</a> <a href="#">[8]</a>

Table 2: Representative Purification Table for Recombinant **Cyclophilin B**

Purification Step	Total Protein (mg)	Total Activity (units)	Specific Activity (units/mg)	Yield (%)	Purification Fold
Crude Lysate	200	20,000	100	100	1
IMAC (Ni-NTA)	20	18,000	900	90	9
Ion Exchange	15	16,200	1080	81	10.8
Size Exclusion	12	15,390	1282.5	77	12.8

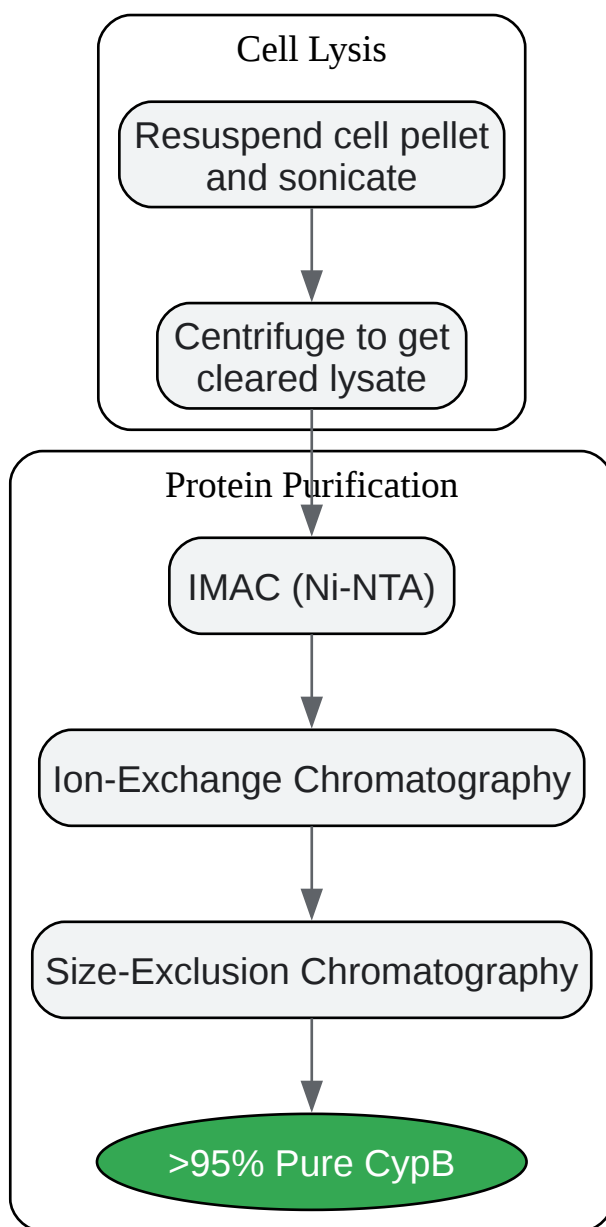
Note: The values in this table are representative and may vary depending on the specific experimental conditions. The calculations for the purification table are based on standard formulas.[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Visualization of Workflows and Pathways

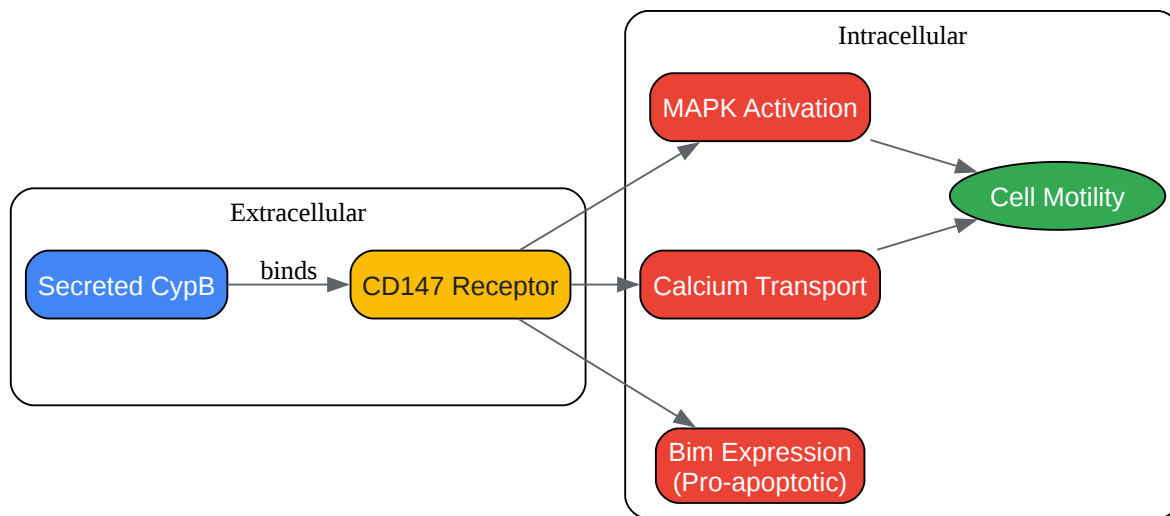


[Click to download full resolution via product page](#)

Caption: Workflow for the expression of recombinant **Cyclophilin B**.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. portal.premierbiolife.com [portal.premierbiolife.com]
- 2. recombinant-cyclophilin-b-human-protein-ecoli-mag-2957 [mabioway.com]
- 3. protenova.com [protenova.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. algentbio.com [algentbio.com]
- 6. goldbio.com [goldbio.com]
- 7. usbio.net [usbio.net]
- 8. nkmaxbio.com [nkmaxbio.com]

- 9. chemdoctor.org [chemdoctor.org]
- 10. scribd.com [scribd.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [Protocol for Recombinant Cyclophilin B Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179943#protocol-for-recombinant-cyclophilin-b-expression-and-purification]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)